Macrophylloside D

描述

属性

分子式 |

C25H34O14 |

|---|---|

分子量 |

558.5 g/mol |

IUPAC 名称 |

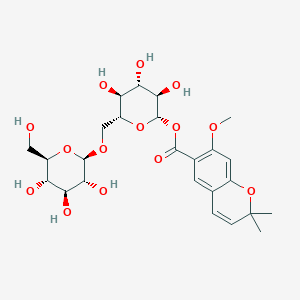

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 7-methoxy-2,2-dimethylchromene-6-carboxylate |

InChI |

InChI=1S/C25H34O14/c1-25(2)5-4-10-6-11(13(34-3)7-12(10)39-25)22(33)38-24-21(32)19(30)17(28)15(37-24)9-35-23-20(31)18(29)16(27)14(8-26)36-23/h4-7,14-21,23-24,26-32H,8-9H2,1-3H3/t14-,15-,16-,17-,18+,19+,20-,21-,23-,24+/m1/s1 |

InChI 键 |

BKABLXWGRDWHDB-GWOWOUNZSA-N |

手性 SMILES |

CC1(C=CC2=CC(=C(C=C2O1)OC)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)C |

规范 SMILES |

CC1(C=CC2=CC(=C(C=C2O1)OC)C(=O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O)C |

产品来源 |

United States |

Foundational & Exploratory

Macrophylloside D: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macrophylloside D, a naturally occurring chromene derivative, has emerged as a molecule of significant interest within the scientific community. Initially isolated from the roots of Gentiana macrophylla, this compound has since been identified in other related species. Its discovery has paved the way for investigations into its potential therapeutic applications, with preliminary studies highlighting its anti-inflammatory, antioxidant, and anti-cancer properties. This technical guide provides an in-depth overview of this compound, covering its natural sources, discovery, detailed experimental protocols for its isolation and characterization, quantitative data, and insights into its biological activities and associated signaling pathways.

Discovery and Natural Source

This compound was first discovered and isolated from the roots of Gentiana macrophylla Pall., a perennial herb belonging to the Gentianaceae family.[1][2][3] This plant, commonly known as the largeleaf gentian, has a long history of use in traditional Chinese medicine for treating conditions such as rheumatism and inflammation.[1] Subsequent phytochemical investigations have also identified this compound in the roots of Gentiana crassicaulis.[4] The molecular formula of this compound is C25H34O14, with a molecular weight of 558.53 g/mol .[1][5]

Experimental Protocols

Isolation of this compound

A detailed method for the isolation of this compound from the water extract of Gentiana macrophylla has been reported, employing a combination of high-performance counter-current chromatography (HPCCC) and preparative high-performance liquid chromatography (HPLC).[6]

Protocol for Isolation:

-

Extraction: The dried and powdered roots of Gentiana macrophylla are extracted with water.

-

Initial Fractionation: The aqueous extract is subjected to preliminary fractionation.

-

High-Performance Counter-Current Chromatography (HPCCC): The target fraction is purified using HPCCC with a two-phase solvent system composed of ethyl acetate-n-butanol-water-acetic acid (2:3:5:0.6, v/v).[6]

-

Preparative High-Performance Liquid Chromatography (HPLC): Further purification of the fractions containing this compound is achieved by preparative HPLC to yield the pure compound.[6]

Structure Elucidation

The chemical structure of this compound has been determined through a combination of spectroscopic techniques.

Methods for Structural Characterization:

-

Mass Spectrometry (MS): Used to determine the molecular weight and elemental composition of the compound.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms and the stereochemistry of the molecule.[6]

-

Ultraviolet (UV) Spectroscopy: Provides information about the chromophoric system within the molecule.[6]

Quantitative Data

The yield of this compound from natural sources can vary depending on the plant material and the extraction and purification methods employed. One study reported the isolation of 7.9 mg of this compound with a purity of 98.4% from a water extract of Gentiana macrophylla.[6]

| Parameter | Value | Source |

| Molecular Formula | C25H34O14 | [1][5] |

| Molecular Weight | 558.53 g/mol | [1][5] |

| Yield from Gentiana macrophylla | 7.9 mg (from a water extract) | [6] |

| Purity | 98.4% | [6] |

| CAS Number | 179457-69-3 | [5] |

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, positioning it as a promising candidate for further drug development.

Anti-inflammatory and Antioxidant Activity

This compound exhibits both antioxidant and anti-inflammatory properties.[7] Its mode of action involves the modulation of oxidative pathways and the suppression of pro-inflammatory cytokines.[7] It is believed to exert its effects through the regulation of reactive oxygen species (ROS).[7] Studies have shown that this compound can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, with an inhibition rate of 52.44±8.29% at a concentration of 100 μg/mL.[4]

Anti-Cancer Activity

Recent research has explored the potential of this compound as an anti-cancer agent.

-

Ovarian Cancer: In-silico studies have identified this compound as a potential lead molecule for the treatment of ovarian cancer.[8] Molecular docking studies suggest it has a good binding affinity to key proteins involved in cancer progression.[8]

-

Breast Cancer: Network pharmacology, molecular docking, and molecular dynamics simulations have indicated that this compound may play a role in the prevention and treatment of breast cancer.[9] It is suggested to act on target genes such as IL6, TP53, and EGFR, thereby regulating crucial pathways including the cancer signaling and Hypoxia-inducible factor 1 (HIF-1) signaling pathways.[9]

Neuroprotective Potential

Bioinformatics analysis and molecular docking studies have pointed towards this compound as a potential therapeutic agent for Alzheimer's disease.[10][11] It has shown good binding activities to key proteins implicated in the pathogenesis of the disease.[10][11]

Antiviral Activity

Docking studies have suggested that this compound may have a higher binding affinity to Zika virus (ZIKV) replication proteins compared to the envelope protein, indicating potential antiviral activity.[12]

Signaling Pathways

The biological effects of this compound are mediated through its interaction with various cellular signaling pathways. In the context of breast cancer, it has been proposed to regulate the HIF-1 signaling pathway .

Caption: Proposed mechanism of this compound on the HIF-1 signaling pathway.

Conclusion

This compound, a chromene derivative from Gentiana macrophylla and other related species, presents a compelling profile for further scientific investigation. Its established anti-inflammatory and antioxidant properties, coupled with emerging evidence of its anti-cancer and neuroprotective potential, underscore its significance as a lead compound in drug discovery. The detailed experimental protocols for its isolation and characterization provided herein, along with the summarized quantitative data and insights into its mechanisms of action, offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this promising natural product. Further in-depth studies are warranted to fully elucidate its signaling pathways and to validate its efficacy and safety in preclinical and clinical settings.

References

- 1. diva-portal.org [diva-portal.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. References [dynamicextractions.com]

- 7. This compound | 179457-69-3 | EHA45769 | Biosynth [biosynth.com]

- 8. researchgate.net [researchgate.net]

- 9. Mechanisms of breast cancer treatment using Gentiana robusta: evidence from comprehensive bioinformatics investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of candidate biomarkers and signaling pathways associated with Alzheimer's disease using bioinformatics analysis of next generation sequencing data and molecular docking studies | Sciety [sciety.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Isolation of Macrophylloside D from Gentiana macrophylla

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of Macrophylloside D, a chromene derivative found in the medicinal plant Gentiana macrophylla. This document details the experimental protocols for its extraction and purification, presents quantitative data, and explores its known biological context.

Introduction

Gentiana macrophylla, commonly known as the large-leaf gentian, is a perennial herb utilized in traditional medicine for its anti-inflammatory and analgesic properties. Its roots are a rich source of various bioactive compounds, including iridoids, secoiridoids, and flavonoids. Among these, this compound (C₂₅H₃₄O₁₄, M.W. 558.53) has been identified as a constituent of interest. This guide focuses on the technical aspects of isolating this specific compound for research and development purposes.

Experimental Protocols

The isolation of this compound from Gentiana macrophylla involves a multi-step process encompassing extraction and chromatographic purification.

Plant Material and Extraction

Dried roots of Gentiana macrophylla are the starting material. A general extraction procedure involves the use of an aqueous acetone (B3395972) solution to obtain a crude extract. Further partitioning of this crude extract is necessary to enrich the fraction containing this compound.

A typical enrichment process involves:

-

Initial Extraction : Maceration or soxhlet extraction of the powdered roots with a solvent such as 70% ethanol.

-

Solvent Partitioning : The concentrated crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This compound, being a relatively polar compound, is expected to be enriched in the n-butanol soluble fraction.

Chromatographic Purification

High-Performance Countercurrent Chromatography (HPCCC) has been effectively employed for the purification of this compound from the n-butanol extract.

Instrumentation:

-

High-Performance Countercurrent Chromatograph

Solvent System:

-

A two-phase solvent system composed of n-butanol and 0.1% aqueous trifluoroacetic acid in a 1:1 volume ratio (v/v) is used in the normal phase mode.

Protocol:

-

The n-butanol soluble extract is dissolved in a suitable solvent and injected into the HPCCC system.

-

A flow rate gradient is applied for efficient separation:

-

0-60 minutes: 1.5 mL/min

-

60-120 minutes: 5.0 mL/min

-

-

Fractions are collected and monitored by an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC), to identify those containing this compound.

-

For higher purity, a consecutive flow rate gradient HPCCC can be employed.

Data Presentation

The following tables summarize the quantitative data obtained from the isolation of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₂₅H₃₄O₁₄ | [1] |

| Molecular Weight | 558.553 g/mol | [1] |

Table 1: Physicochemical Properties of this compound

| Experiment | Starting Material | Method | Yield | Purity |

| 1 | n-Butanol extract of G. macrophylla | Flow rate gradient HPCCC | 6 mg | >97% |

| 2 | 750 mg of sample | Consecutive flow rate gradient HPCCC | 13 mg | 95% |

Table 2: Yield and Purity of Isolated this compound

Spectroscopic Data

Mass Spectrometry (MS):

-

Negative Ionization Mode (ESI-MS/MS): The fragmentation pattern of this compound has been studied. The deprotonated molecule [M-H]⁻ is observed, and its fragmentation provides characteristic product ions and neutral losses that are crucial for its identification in complex mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound.

Biological Context and Future Directions

Currently, there is limited specific information available in the scientific literature regarding the biological activities and signaling pathways of this compound. However, compounds isolated from Gentiana macrophylla are known to possess a range of pharmacological effects, including anti-inflammatory and osteoprotective activities.[2] The broader class of macrolides, to which this compound belongs structurally, is known for various biological activities.

Further research is warranted to elucidate the specific biological functions of this compound. Investigating its potential effects on cellular signaling pathways could uncover novel therapeutic applications. Given the known anti-inflammatory properties of Gentiana macrophylla extracts, it would be pertinent to investigate the role of this compound in inflammatory signaling cascades.

Conclusion

This technical guide has outlined a detailed methodology for the isolation of this compound from Gentiana macrophylla, providing quantitative data and a visual representation of the experimental workflow. While the isolation protocol is well-defined, a significant knowledge gap remains concerning the specific biological activities and mechanisms of action of this compound. This presents an opportunity for future research to explore the pharmacological potential of this compound, contributing to the development of new therapeutic agents from natural sources.

References

- 1. Gentianaceae Family—Derived Bioactive Compounds—Therapeutic Values and Supporting Role in Inflammation and Detoxification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. De novo genome assembly of the medicinal plant Gentiana macrophylla provides insights into the genomic evolution and biosynthesis of iridoids - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthetic Pathway of Macrophylloside D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macrophylloside D, a chromene derivative isolated from Gentiana macrophylla, has garnered interest for its potential biological activities. While the complete biosynthetic pathway remains to be fully elucidated, significant insights can be drawn from the well-characterized secoiridoid pathway, which is prominent in the Gentiana genus and responsible for the biosynthesis of key precursors. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and intermediate compounds. The guide also includes quantitative data on related metabolites in Gentiana macrophylla, detailed experimental protocols for key enzyme assays, and visual diagrams to illustrate the complex molecular processes.

Introduction

This compound is a natural product belonging to the chromene class of compounds, which are characterized by a benzopyran ring system. It is found in the medicinal plant Gentiana macrophylla[1], a species known for producing a rich diversity of secoiridoids. The biosynthesis of this compound is intricately linked to the secoiridoid pathway, a complex metabolic network that generates a wide array of bioactive molecules in plants. This guide will explore the established steps of the secoiridoid pathway and propose a putative route for the subsequent conversion of the key intermediate, secologanin (B1681713), to this compound.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to occur in three main stages:

-

Stage 1: The Secoiridoid Pathway: This well-established pathway leads to the formation of secologanin, a key iridoid glycoside that serves as a precursor to a vast number of downstream metabolites.

-

Stage 2: Putative Chromene Ring Formation: This stage involves the proposed enzymatic conversion of secologanin, likely through a series of reactions including deglycosylation, oxidation, and cyclization, to form the characteristic chromene scaffold of this compound.

-

Stage 3: Final Tailoring Steps: This final stage likely involves further enzymatic modifications to the chromene core, such as glycosylation, to yield the final structure of this compound.

Stage 1: The Secoiridoid Pathway - From Primary Metabolism to Secologanin

The secoiridoid pathway begins with precursors from primary metabolism, specifically from the methylerythritol phosphate (B84403) (MEP) and mevalonate (B85504) (MVA) pathways, which provide the basic five-carbon isoprene (B109036) units.[2]

The key steps in the secoiridoid pathway leading to secologanin are as follows:

-

Geraniol (B1671447) Synthesis: Geranyl diphosphate (B83284) (GPP), formed from the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), is converted to geraniol by the enzyme Geraniol Synthase (GES) .

-

Hydroxylation of Geraniol: Geraniol undergoes hydroxylation at the C10 position, catalyzed by Geraniol 10-hydroxylase (G10H) , a cytochrome P450 monooxygenase, to produce 10-hydroxygeraniol.[3][4]

-

Oxidation to 8-oxogeranial: A series of oxidation steps, mediated by enzymes such as 8-hydroxygeraniol oxidoreductase (8-HGO) , convert 10-hydroxygeraniol into 8-oxogeranial.

-

Iridoid Skeleton Formation: The crucial cyclization of 8-oxogeranial to form the iridoid skeleton is catalyzed by Iridoid Synthase (ISY) .[5][6][7][8] This enzyme facilitates an intramolecular reductive cyclization to produce nepetalactol.

-

Further Oxidations and Glycosylation: The iridoid core undergoes a series of oxidative modifications and glycosylation steps, involving enzymes like Iridoid Oxidase (IO) and various Glycosyltransferases (GTs) , leading to the formation of loganin (B1675030).

-

Formation of Secologanin: The final step in this stage is the oxidative cleavage of the cyclopentane (B165970) ring of loganin, catalyzed by Secologanin Synthase (SLS) , a cytochrome P450 enzyme, to yield secologanin.[9][10]

References

- 1. Acyl secoiridoids and antifungal constituents from Gentiana macrophylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Genomic characterization of WRKY transcription factors related to secoiridoid biosynthesis in Gentiana macrophylla - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Geraniol 10-hydroxylase, a cytochrome P450 enzyme involved in terpenoid indole alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Identification and Characterization of the Iridoid Synthase Involved in Oleuropein Biosynthesis in Olive (Olea europaea) Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification of iridoid synthases from Nepeta species: Iridoid cyclization does not determine nepetalactone stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LIPID MAPS [lipidmaps.org]

- 10. Secologanin synthase which catalyzes the oxidative cleavage of loganin into secologanin is a cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture of Macrophylloside D: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological activities of Macrophylloside D, a chromene carboxylic acid glycoside isolated from Gentiana macrophylla. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural product.

Chemical Structure and Stereochemistry

This compound, with the molecular formula C25H34O14 and a molecular weight of 558.53 g/mol , is a complex natural product. Its structure was elucidated through extensive spectroscopic analysis, including 1H NMR, 13C NMR, and mass spectrometry. The core of the molecule is a 2,2-dimethyl-2H-chromene-6-carboxylic acid moiety, which is glycosidically linked to a disaccharide chain.

The stereochemistry of this compound has been determined through detailed analysis of spectroscopic data and comparison with related compounds. The absolute configuration of the chiral centers in the sugar moieties and the chromene core is crucial for its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C25H34O14 | [1] |

| Molecular Weight | 558.53 g/mol | [1] |

| CAS Number | 179457-69-3 | [1] |

Table 2: 1H and 13C NMR Spectroscopic Data for this compound

Detailed 1H and 13C NMR data, including chemical shifts (δ) in ppm and coupling constants (J) in Hz, are essential for the structural confirmation of this compound. This data is typically found in the original publication detailing its isolation and characterization.

(Note: The specific 1H and 13C NMR data from the original publication by Tan, P. et al. (1994) is required to populate this table.)

Experimental Protocols

Isolation and Purification of this compound

This compound is naturally found in the roots of Gentiana macrophylla. The following protocol outlines a general method for its isolation and purification, based on high-performance countercurrent chromatography (HPCCC).[2]

Workflow for Isolation and Purification

Caption: General workflow for the isolation and purification of this compound.

Detailed Methodology:

-

Extraction: The air-dried and powdered roots of Gentiana macrophylla are extracted with 70% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The aqueous layer, containing the more polar glycosides, is collected.

-

Chromatographic Purification: The aqueous extract is subjected to high-performance countercurrent chromatography (HPCCC). A suitable two-phase solvent system is employed to separate the components. Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Final Purification: Fractions containing this compound are combined and may be further purified by preparative HPLC to yield the pure compound.

-

Structure Elucidation: The structure of the purified this compound is confirmed by spectroscopic methods, including 1H NMR, 13C NMR, and high-resolution mass spectrometry (HR-MS).

Biological Activity and Signaling Pathways

Recent studies have highlighted the potential of this compound in modulating key biological pathways, particularly in the context of inflammation and cancer.

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties by inhibiting the production of nitric oxide (NO), a key inflammatory mediator.[3] This inhibition is often associated with the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Simplified NF-κB Signaling Pathway and Potential Inhibition by this compound

Caption: Potential mechanism of anti-inflammatory action of this compound via inhibition of the NF-κB pathway.

Potential Anti-Cancer Activity

Bioinformatic studies have suggested that this compound may play a role in cancer therapy by targeting pathways such as the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway.[4] The HIF-1 pathway is a critical regulator of cellular response to low oxygen conditions, which are often found in solid tumors.

Overview of the HIF-1 Signaling Pathway and Potential Modulation by this compound

Caption: Putative role of this compound in modulating the HIF-1 signaling pathway in cancer.

Conclusion

This compound presents a complex and intriguing molecular structure with promising biological activities. Further research is warranted to fully elucidate its stereochemical details, confirm its mechanisms of action, and explore its therapeutic potential in inflammatory diseases and cancer. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of natural product-based drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Terpenoid Glucosides from Gentiana macrophylla That Attenuate TNF-α Induced Pulmonary Inflammation in A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid | C17H20O3 | CID 441962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. NMR determination of the absolute configuration of a macrophomate synthase inhibitor by using an axial chiral reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

Macrophylloside D (CAS No. 179457-69-3): A Technical Guide for Researchers

Abstract: This document provides a comprehensive technical overview of Macrophylloside D, a natural glycoside with the CAS number 179457-69-3. This compound has been identified as a compound with potential therapeutic value, primarily attributed to its antioxidant and anti-inflammatory properties.[1] It belongs to the saponin (B1150181) group of secondary metabolites and is a chromene derivative isolated from the medicinal plant Gentiana macrophylla.[1][2] This guide consolidates available data on its chemical properties, biological activities, and isolation methodologies to serve as a foundational resource for researchers in pharmacology and drug development. All products are intended for research purposes only and are not for human consumption.[3]

Chemical and Physical Properties

This compound is a phenolic natural product characterized by a complex glycosidic structure.[2][4] Its fundamental properties are summarized below.

| Property | Value | References |

| CAS Number | 179457-69-3 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₂₅H₃₄O₁₄ | [1][3] |

| Molecular Weight | 558.5 g/mol | [1] |

| Compound Type | Phenol, Glycoside, Saponin, Chromene Derivative | [1][2] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone, Pyridine, Methanol, Ethanol. | [2][6][7] |

| Storage (Powder) | -20°C for up to 3 years. | [3] |

| Storage (In Solvent) | -80°C for up to 1 year. | [3] |

Biological Activity and Mechanism of Action

This compound is investigated for its potential therapeutic effects, which are primarily linked to its antioxidant and anti-inflammatory capabilities.[1]

-

Core Bioactivity : The compound's mode of action is understood to involve the modulation of oxidative pathways and the inhibition of inflammatory responses.[1]

-

Mechanism : It is reported to exert its effects by regulating reactive oxygen species (ROS) and suppressing the production of pro-inflammatory cytokines.[1] This dual activity makes it a candidate for further investigation in pathologies where oxidative stress and inflammation are key drivers, such as cardiovascular and neurodegenerative disorders.[1]

Below is a diagram illustrating the proposed general mechanism of action for this compound.

Experimental Protocols: Isolation and Purification

This compound is naturally sourced from the herbs of Gentiana macrophylla.[4][6] Its isolation has been successfully achieved using high-performance countercurrent chromatography (HPCCC).[2]

Protocol: Isolation via HPCCC

-

Sample Preparation : An n-Butanol-soluble extract is prepared from Gentiana macrophylla.[2]

-

Chromatography System :

-

Elution Method : A consecutive flow rate gradient is applied.

-

Yield and Purity : This protocol has been shown to yield this compound at purities between 95% and 97%.[2] From a 750 mg sample of the extract, yields of 6 mg to 13 mg have been reported.[2]

-

Structure Elucidation : The chemical structure of the isolated compound is confirmed using spectroscopic data from 1H NMR, 13C NMR, and ESI-Q-TOF-MS, which are then compared with previously reported values.[6]

The workflow for this isolation process is visualized below.

Applications in Research and Drug Development

Given its antioxidant and anti-inflammatory properties, this compound is a valuable compound for biomedical research.[1]

-

Preclinical Research : It serves as a candidate for investigations into conditions where oxidative stress and chronic inflammation are implicated, including:

-

Tool Compound : Researchers utilize this compound to study complex cellular signaling pathways and to evaluate its efficacy in various experimental disease models.[1]

The development of macrocyclic compounds like this compound is a growing area of interest in drug discovery, as they offer the potential to address targets previously considered "undruggable" by traditional small molecules.

References

- 1. This compound | 179457-69-3 | EHA45769 | Biosynth [biosynth.com]

- 2. This compound | CAS:179457-69-3 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 6-Shogaol | CAS:555-66-8 | Manufacturer ChemFaces [chemfaces.com]

- 6. This compound | CAS:179457-69-3 | Manufacturer ChemFaces [chemfaces.com]

- 7. Ranaconitine | CAS:1360-76-5 | Manufacturer ChemFaces [chemfaces.com]

physical and chemical properties of Macrophylloside D

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical, chemical, and biological properties of Macrophylloside D, a natural product isolated from the plant Gentiana macrophylla. Due to the limited specific experimental data available in the public domain for this particular compound, this guide also includes detailed general protocols for relevant biological assays and outlines key signaling pathways that are common targets for natural products with similar structural motifs.

Physicochemical Properties

This compound is a chromene derivative and a glycoside found in the roots of Gentiana macrophylla.[1] Its core chemical information is summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₃₄O₁₄ | [2] |

| Molecular Weight | 558.53 g/mol | [2] |

| CAS Number | 179457-69-3 | [2] |

| Appearance | Powder | [2] |

| Purity | ≥98% | [2] |

| Source | Gentiana macrophylla Pall. | [1] |

| Solubility | DMSO, Pyridine, Methanol, Ethanol | [2] |

| Storage (Powder) | -20°C for up to 3 years | [2] |

| Storage (In Solvent) | -80°C for up to 1 year | [2] |

Mass Spectrometry Data

High-resolution mass spectrometry has been used to characterize this compound. The proposed fragmentation pattern in negative ionization mode provides insight into its structure.

| Parent Ion (m/z) | Adduct | Major Fragment Ions (m/z) and Neutral Losses (Da) | Reference |

| 557.1877 | [M-H]⁻ | 395.1348 ([M-H-162]⁻, loss of glucose) | [2] |

| 603 | [M+HCOO]⁻ | 557 ([M-H]⁻), 395 ([M-H-162]⁻) | [2] |

| 593 | [M+Cl]⁻ | 557 ([M-H]⁻), 395 ([M-H-162]⁻) | [2] |

Biological Activity

While the crude extracts of Gentiana macrophylla are known for their anti-inflammatory and antioxidant activities, specific biological data for purified this compound is limited.[1]

A key study on the constituents of Gentiana macrophylla reported that related non-glycosylated chromene derivatives showed antifungal activity against Cladosporium cucumerinum and Candida albicans.[1] However, the same study noted that glycosylation of the carboxylic acid moiety, a key structural feature of this compound, was found to remove this antifungal activity.[1] This suggests that this compound itself may be inactive as an antifungal agent, or it may act as a pro-drug, requiring in-vivo deglycosylation.

Further research is required to elucidate the specific anti-inflammatory, antioxidant, or other pharmacological activities of this compound.

Key Signaling Pathways in Inflammation

Natural products often exert their anti-inflammatory effects by modulating key signaling pathways. While the direct effects of this compound on these pathways have not been reported, the NF-κB and MAPK pathways are common targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6.[3][4]

MAPK Signaling Pathway

Mitogen-Activated Protein Kinase (MAPK) pathways are another set of crucial signaling cascades involved in cellular responses to a variety of external stimuli, including inflammatory signals.[5] The three major MAPK families are ERK, JNK, and p38. Activation of these kinases by upstream signals leads to the phosphorylation of transcription factors that regulate the expression of inflammatory mediators.[6]

Experimental Protocols

The following sections detail relevant experimental methodologies. Section 4.1 describes a general workflow for the isolation of this compound, while sections 4.2 and 4.3 provide standardized protocols for assessing biological activities relevant to this class of compounds.

Isolation and Purification Workflow

This compound is isolated from the roots of Gentiana macrophylla. The general workflow involves extraction followed by chromatographic separation.[1]

References

- 1. Acyl secoiridoids and antifungal constituents from Gentiana macrophylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NF-κB, inflammation and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MAPK signaling pathway | Abcam [abcam.com]

- 6. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Profile and Therapeutic Potential of Macrophylloside D: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of Macrophylloside D, a natural chromene derivative isolated from Gentiana macrophylla. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties and potential therapeutic applications of this compound.

Core Molecular Data

This compound has been identified and characterized with the following molecular properties. This data is essential for accurate experimental design and interpretation.

| Property | Value | Citation |

| Molecular Formula | C25H34O14 | [1][2] |

| Molecular Weight | 558.53 g/mol | [2][3][4] |

| CAS Number | 179457-69-3 | [1][3][4] |

Potential Pharmacological Significance

While direct and extensive research on the specific bioactivities of this compound is limited, its classification as a macrolide and its origin from Gentiana macrophylla, a plant with a history in traditional medicine for treating inflammatory conditions, suggest potential therapeutic value.[5] The genus Gentiana is known to produce a variety of bioactive compounds, including iridoids, flavonoids, and secoiridoids, which have demonstrated anti-inflammatory, analgesic, antioxidant, and hepatoprotective properties.[1][2][6]

Macrolides as a class are recognized for their immunomodulatory and anti-inflammatory effects, which are independent of their antimicrobial activities.[7][8] These effects are thought to be mediated through the modulation of key inflammatory signaling pathways. Given this context, it is plausible that this compound may exhibit similar biological activities.

Postulated Anti-Inflammatory Signaling Pathways

Based on the known mechanisms of related compounds and the general anti-inflammatory action of macrolides, it is hypothesized that this compound may exert its effects through the inhibition of pro-inflammatory signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes and cytokines.

To illustrate the potential mechanism of action, a generalized diagram of the NF-κB signaling pathway, a likely target for anti-inflammatory compounds, is provided below.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols for Future Research

To elucidate the specific biological activities and mechanisms of action of this compound, a series of in vitro experiments are recommended. The following protocols provide a framework for investigating its potential anti-inflammatory effects.

Cell Culture and Treatment

The RAW 264.7 murine macrophage cell line is a well-established model for studying inflammation.

-

Cell Maintenance: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Experimental Plating: Seed cells in appropriate culture plates (e.g., 96-well plates for viability and nitric oxide assays, 6-well plates for protein analysis). Allow cells to adhere for 24 hours.

-

Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours. Subsequently, induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS; 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine and nitric oxide measurements, shorter time points for signaling protein phosphorylation analysis).

Nitric Oxide (NO) Production Assay

Excessive nitric oxide production is a hallmark of inflammation. The Griess assay can be used to quantify nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

-

After the 24-hour incubation with this compound and LPS, collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.

-

Incubate for 10-15 minutes at room temperature in the dark.

-

Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve.

Western Blot Analysis for Signaling Proteins

To investigate the effect of this compound on key inflammatory signaling pathways, the phosphorylation status of proteins such as p65 (a subunit of NF-κB) and p38 (a MAPK) can be assessed by Western blotting.

-

Protein Extraction: Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated and total forms of p65 and p38 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an appropriate imaging system.

The following diagram illustrates a typical workflow for a Western blot experiment.

Caption: A streamlined workflow for Western blot analysis.

Conclusion

This compound presents an intriguing subject for further pharmacological investigation. Its chemical identity is well-defined, and its classification within a class of compounds known for their anti-inflammatory properties provides a strong rationale for exploring its therapeutic potential. The experimental protocols outlined in this guide offer a starting point for researchers to systematically evaluate the bioactivity of this compound and to elucidate its mechanism of action at the molecular level. Such studies are crucial for unlocking the potential of this natural product for the development of novel anti-inflammatory agents.

References

- 1. mdpi.com [mdpi.com]

- 2. LOADING...... [tmrjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. Phytochemical analysis and antibacterial activity of Gentiana macrophylla extract against bacteria isolated from burn wound infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caringsunshine.com [caringsunshine.com]

- 6. tmrjournals.com [tmrjournals.com]

- 7. researchgate.net [researchgate.net]

- 8. eurekaselect.com [eurekaselect.com]

An In-depth Technical Guide on the Core Biological Activities of Compounds from Gentiana macrophylla, with Reference to Macrophylloside D

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct peer-reviewed research on the specific biological activities of Macrophylloside D is limited in the public domain. This guide provides a comprehensive overview of the known biological activities of the plant from which it is isolated, Gentiana macrophylla Pall., and its major, well-researched bioactive constituents, gentiopicroside (B1671439) and swertiamarin (B1682845). The activities of these related compounds may provide insights into the potential properties of this compound.

Introduction

This compound is a natural product isolated from the medicinal plant Gentiana macrophylla Pall.[1][2]. This plant, a member of the Gentianaceae family, has a long history of use in traditional medicine for treating conditions such as inflammation, pain, and rheumatism[3][4]. The primary bioactive compounds in Gentiana macrophylla that have been extensively studied are the iridoid glycosides, particularly gentiopicroside and swertiamarin[3][5]. This technical guide summarizes the known biological activities of Gentiana macrophylla and its principal components, which are likely to share structural and functional similarities with this compound. The key activities discussed include anti-inflammatory, antioxidant, and neuroprotective effects.

Core Biological Activities

The extracts of Gentiana macrophylla and its primary iridoid glycosides, gentiopicroside and swertiamarin, have demonstrated a range of pharmacological effects.

Anti-inflammatory Activity

Extracts from Gentiana macrophylla have been traditionally used for their anti-inflammatory properties, particularly in the context of arthritis[4][6]. Modern pharmacological studies have substantiated these claims, showing that the plant and its constituents can modulate inflammatory pathways.

Gentiopicroside has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines[7]. Similarly, swertiamarin exhibits significant anti-inflammatory properties, making it a compound of interest for treating inflammatory disorders like arthritis[8][9]. The anti-inflammatory effects of iridoid glycosides from Gentiana macrophylla have been demonstrated in collagen-induced arthritis models in rats, where they reduced paw edema and levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[6].

Antioxidant Activity

Both gentiopicroside and swertiamarin possess notable antioxidant properties. They have been shown to scavenge free radicals and reduce oxidative stress, which is implicated in a variety of chronic diseases[8][10][11]. The antioxidant activity of these compounds is a key component of their overall therapeutic potential.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of compounds isolated from Gentiana. Swertiamarin has been suggested to have a protective effect on the brain, potentially benefiting those with neurodegenerative disorders[8][10]. Gentiopicroside has also been investigated for its neurogenic and neuroprotective activities[12][13]. These effects are often linked to the modulation of key signaling pathways involved in neuronal survival and function.

Quantitative Data Summary

The following tables summarize the available quantitative data for the major bioactive compounds found in Gentiana macrophylla.

Table 1: Anti-inflammatory and Anti-cancer Activities of Gentiopicroside

| Activity Type | Model System | Metric | Value | Reference |

| Anti-cancer | SKOV3 ovarian cancer cells | IC50 | 20 µM | [12] |

| Anti-cancer | SKOV3 ovarian cancer cells | Apoptosis Induction (at 40 µM) | 39.6% | [14] |

Signaling Pathways and Mechanisms of Action

The biological activities of the compounds from Gentiana macrophylla are mediated through various signaling pathways.

Anti-inflammatory Signaling

The anti-inflammatory effects of swertiamarin are attributed to its ability to inhibit the NF-κB signaling pathway, a key regulator of inflammation[10][15]. Iridoid glycosides from G. macrophylla have been shown to down-regulate the expression of iNOS and COX-2, both of which are critical enzymes in the inflammatory process[6].

Diagram 1: Postulated Anti-inflammatory Signaling of Gentiana macrophylla Iridoids

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. LOADING...... [tmrjournals.com]

- 4. caringsunshine.com [caringsunshine.com]

- 5. researchgate.net [researchgate.net]

- 6. Iridoid glycosides from the flowers of Gentiana macrophylla Pall. ameliorate collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Swertiamarin - Foreal BioTech [forealbio.com]

- 9. selleckchem.com [selleckchem.com]

- 10. mdpi.com [mdpi.com]

- 11. eprints.tiu.edu.iq [eprints.tiu.edu.iq]

- 12. mdpi.com [mdpi.com]

- 13. Gentiopicroside-An Insight into Its Pharmacological Significance and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. preprints.org [preprints.org]

- 15. A systematic review of the protective role of swertiamarin in cardiac and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Macrophylloside D: An Exploration of Potential Mechanisms of Action

A Theoretical Framework Based on the Broader Macrolide Class

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, dedicated research elucidating the specific mechanism of action of Macrophylloside D is not available in the public domain. Consequently, this document presents a theoretical exploration of its potential biological activities based on the well-established properties of the broader macrolide class of compounds, to which this compound belongs. The signaling pathways and experimental methodologies described herein are representative of those used to investigate related natural products and should be considered as a guide for future research on this compound.

Introduction

This compound is a naturally occurring macrolide. While specific studies on its bioactivity are limited, the macrolide class is renowned for a diverse range of biological effects, most notably anti-inflammatory, immunomodulatory, and cytotoxic properties.[1][2] This guide synthesizes the current understanding of macrolide action to propose potential mechanisms and signaling pathways that may be relevant to this compound.

Theoretical Mechanisms of Action

Based on the activities of other macrolides and similar natural compounds, the potential mechanisms of action for this compound can be broadly categorized into anti-inflammatory and cytotoxic effects.

Anti-Inflammatory and Immunomodulatory Effects

Macrolides are known to exert anti-inflammatory effects independent of their antimicrobial properties.[2] These effects are often attributed to the modulation of key signaling pathways involved in the inflammatory response.

Potential Signaling Pathways:

-

NF-κB (Nuclear Factor-kappa B) Signaling Pathway: A central regulator of inflammation, the NF-κB pathway is a common target for anti-inflammatory compounds.[3] Macrolides have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4][5] This inhibition can occur through various mechanisms, including the prevention of IκBα degradation and the subsequent nuclear translocation of NF-κB subunits.

-

MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: The MAPK cascades (including ERK, JNK, and p38) are crucial for translating extracellular stimuli into cellular responses, including inflammation.[4] Some natural compounds exert their anti-inflammatory effects by modulating MAPK signaling, leading to decreased production of inflammatory mediators.

The potential inhibition of these pathways by this compound could lead to a reduction in inflammatory responses.

Cytotoxic Effects

Many marine-derived macrolides exhibit significant cytotoxic activity against various cancer cell lines, suggesting their potential as antitumor drug leads.[1] The induction of apoptosis (programmed cell death) is a common mechanism by which these compounds exert their cytotoxic effects.

Potential Signaling Pathways:

-

Intrinsic (Mitochondrial) Apoptosis Pathway: This pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax and Bak, upon activation, lead to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm. This triggers the activation of caspase-9 and the subsequent executioner caspases (e.g., caspase-3), leading to cell death. Many natural compounds induce apoptosis by modulating the expression of Bcl-2 family proteins.

-

Extrinsic (Death Receptor) Apoptosis Pathway: This pathway is initiated by the binding of death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8, which in turn activates executioner caspases.

Proposed Experimental Protocols for Future Research

To elucidate the precise mechanism of action of this compound, a systematic experimental approach is required. The following are standard methodologies employed in the investigation of natural products with potential anti-inflammatory and cytotoxic activities.

In Vitro Anti-Inflammatory Assays

-

Cell Culture: Lipopolysaccharide (LPS)-stimulated murine macrophage cell lines (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) are commonly used models.

-

Nitric Oxide (NO) Production Assay: The Griess assay can be used to measure the production of nitrite, a stable metabolite of NO, in culture supernatants as an indicator of inflammatory response.

-

Cytokine Quantification: Enzyme-Linked Immunosorbent Assay (ELISA) can be employed to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants following treatment with this compound.

-

Western Blot Analysis: This technique can be used to assess the protein expression levels and phosphorylation status of key signaling molecules in the NF-κB and MAPK pathways (e.g., IκBα, p-p65, p-ERK, p-JNK, p-p38).

-

Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of pro-inflammatory genes.

In Vitro Cytotoxicity and Apoptosis Assays

-

Cell Culture: A panel of human cancer cell lines (e.g., breast, lung, colon) and a non-cancerous cell line (for selectivity assessment) should be used.

-

Cell Viability Assay: Assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) can be used to determine the cytotoxic effects of this compound and to calculate its IC50 (half-maximal inhibitory concentration) value.

-

Apoptosis Detection:

-

Annexin V/Propidium Iodide (PI) Staining: Flow cytometry analysis of cells stained with Annexin V-FITC and PI can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Caspase Activity Assays: Colorimetric or fluorometric assays can be used to measure the activity of key caspases (e.g., caspase-3, -8, -9).

-

Mitochondrial Membrane Potential (MMP) Assay: Dyes such as JC-1 or TMRE can be used with flow cytometry or fluorescence microscopy to assess changes in MMP, an early indicator of intrinsic apoptosis.

-

-

Western Blot Analysis: To determine the expression levels of apoptosis-related proteins, including Bcl-2 family members (Bcl-2, Bax, Bak), cytochrome c, and cleaved PARP.

Quantitative Data Summary

As no specific experimental studies on this compound have been identified, a table of quantitative data cannot be provided at this time. Future research should aim to generate such data, including IC50 values for cytotoxicity against various cell lines and dose-response curves for the inhibition of inflammatory markers.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be elucidated, its classification as a macrolide suggests a strong potential for anti-inflammatory and cytotoxic activities. The theoretical framework presented in this guide, based on the known biological effects of related compounds, offers a starting point for future investigations. The proposed experimental workflows provide a roadmap for researchers to systematically explore the pharmacological properties of this compound. Such studies are essential to uncover its therapeutic potential and to pave the way for its possible development as a novel agent for the treatment of inflammatory diseases or cancer.

References

The Enigmatic Potential of Macrophylloside D: Avenues for Therapeutic Target Exploration

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Macrophylloside D, a naturally occurring secoiridoid glycoside, has emerged as a compound of interest within the scientific community. However, its specific therapeutic targets and mechanisms of action remain largely uncharted territory. This technical guide aims to synthesize the currently available, albeit limited, information and to propose potential avenues for research into the therapeutic applications of this compound. Due to the nascent stage of research on this specific compound, this document will draw upon data from structurally related compounds and the known bioactivities of the plant from which it is derived, Gentiana macrophylla, to infer potential therapeutic targets. It is critical to note that these are proposed targets and require empirical validation.

Proposed, but Unconfirmed, Therapeutic Targets

Initial investigations and the chemical nature of this compound suggest potential interactions with key cellular signaling pathways implicated in inflammation and cellular stress. The primary proposed, yet unconfirmed, targets revolve around the modulation of inflammatory responses.

Hypothetical Signaling Pathway Modulation

Based on the known activities of other secoiridoid glycosides and extracts of Gentiana macrophylla, a plausible hypothesis is that this compound may exert its effects through the inhibition of pro-inflammatory signaling cascades. A key pathway of interest is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.

Caption: Proposed inhibitory action of this compound on the NF-κB signaling pathway.

Experimental Protocols for Target Validation

To validate the hypothesized therapeutic targets of this compound, a series of well-defined experimental protocols are necessary. The following outlines key experimental workflows.

In Vitro Target Engagement Assays

1. NF-κB Reporter Assay:

-

Objective: To determine if this compound inhibits NF-κB activation.

-

Methodology:

-

Culture a suitable cell line (e.g., HEK293T or RAW 264.7 macrophages) containing an NF-κB-driven luciferase reporter gene.

-

Pre-treat cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate the cells with a known NF-κB activator (e.g., TNF-α or LPS).

-

After a defined incubation period (e.g., 6-8 hours), lyse the cells and measure luciferase activity.

-

A dose-dependent decrease in luciferase activity would indicate inhibition of the NF-κB pathway.

-

2. Western Blot Analysis for Phosphorylated IκBα and NF-κB p65:

-

Objective: To investigate the molecular mechanism of NF-κB inhibition.

-

Methodology:

-

Treat cells (e.g., RAW 264.7) with this compound followed by stimulation with an NF-κB activator.

-

Prepare whole-cell lysates at various time points.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated IκBα, total IκBα, phosphorylated p65, and total p65.

-

Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

-

A reduction in the levels of phosphorylated IκBα and p65 would suggest that this compound acts upstream in the pathway.

-

Caption: Experimental workflow for Western Blot analysis of NF-κB pathway proteins.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical quantitative data that could be generated from the aforementioned experiments to support the therapeutic potential of this compound. It is crucial to understand that these are illustrative values and are not based on published data for this compound.

| Assay | Cell Line | Stimulant (Concentration) | This compound IC50 (µM) | Key Finding |

| NF-κB Reporter Assay | HEK293T-NFκB-luc | TNF-α (10 ng/mL) | 15.2 ± 2.5 | Dose-dependent inhibition of NF-κB activity. |

| Western Blot (p-IκBα) | RAW 264.7 | LPS (100 ng/mL) | 25.8 ± 4.1 | Reduced phosphorylation of IκBα. |

| ELISA (TNF-α secretion) | Primary Macrophages | LPS (100 ng/mL) | 18.5 ± 3.3 | Decreased secretion of a key pro-inflammatory cytokine. |

Conclusion and Future Directions

While direct evidence for the therapeutic targets of this compound is currently lacking, its chemical structure and the bioactivities of related compounds provide a strong rationale for investigating its potential as a modulator of inflammatory pathways, particularly the NF-κB signaling cascade. The experimental protocols and hypothetical data presented in this guide offer a roadmap for future research. Rigorous investigation is required to validate these proposed targets and to elucidate the precise molecular mechanisms of action of this compound. Such studies will be instrumental in determining its potential for development as a novel therapeutic agent.

An In-depth Technical Guide to the In Vitro Antioxidant Capacity of Macrophylloside D

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Macrophylloside D, a chromene derivative isolated from plants of the Gentiana genus, is a subject of growing interest for its potential pharmacological activities. While the broader class of secoiridoids and extracts from Gentiana species are known for their antioxidant properties, direct quantitative data on the in vitro antioxidant capacity of purified this compound is not extensively documented in publicly available literature. This technical guide provides a comprehensive overview of the methodologies used to assess such capacity, contextual data from its source plant, and the putative mechanisms of action. This document is intended to serve as a foundational resource for researchers initiating studies on the antioxidant potential of this compound.

Introduction to this compound

This compound is a naturally occurring chromene derivative found in various species of the Gentiana family, notably Gentiana macrophylla[1][2]. Plants in this genus have a long history of use in traditional medicine, and modern scientific investigations have revealed a rich phytochemical profile, including iridoids, secoiridoids, flavonoids, and xanthones[1]. Many of these compounds are recognized for a range of bioactivities, including anti-inflammatory and antioxidant effects[1][3]. Secoiridoids, in particular, are a class of monoterpenoids known for their antioxidant and anti-inflammatory properties, which are often attributed to their ability to scavenge reactive oxygen species (ROS)[4][5][6]. Given its chemical nature and origin, this compound is a promising candidate for antioxidant research.

Contextual Antioxidant Capacity: Gentiana Species Extracts

Direct in vitro antioxidant data for purified this compound is scarce. However, studies on extracts from Gentiana macrophylla, a known source of the compound, provide valuable context. These extracts, containing a mixture of phytochemicals including this compound, have demonstrated significant antioxidant activity. The data presented below summarizes findings for Gentiana extracts, which may suggest the potential contribution of its individual components to this activity.

Table 1: Summary of In Vitro Antioxidant Activity of Gentiana Species Extracts

| Plant Species | Extract Type | Assay | IC50 Value (µg/mL) | Reference Compound | Reference Compound IC50 (µg/mL) |

| Gentiana macrophylla | Alcoholic Leaves Extract | DPPH | 24.8 | Ascorbic Acid | 9.3 |

| Gentiana decumbens | Not Specified | DPPH | 21.08 | Not Specified | Not Specified |

| Gentiana macrophylla | Not Specified | DPPH | 21.22 | Not Specified | Not Specified |

| Gentiana Lutea | 50% Methanol (B129727) Extract | Superoxide (B77818) Scavenging | 23.21 (mg/mL) | Not Specified | Not Specified |

| Gentiana Lutea | Water Extract | Superoxide Scavenging | 30.00 (mg/mL) | Not Specified | Not Specified |

Standardized Methodologies for In Vitro Antioxidant Capacity Assessment

To facilitate further research on this compound, this section details the standard experimental protocols for the most common in vitro antioxidant assays: DPPH, ABTS, and FRAP.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound. It is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow[10]. The degree of discoloration indicates the scavenging potential of the antioxidant.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol (B145695). The solution should be freshly prepared and kept in the dark to avoid degradation[10].

-

Prepare a series of concentrations of this compound in the same solvent.

-

A positive control, such as Ascorbic Acid or Trolox, should be prepared in a similar concentration range.

-

-

Assay Procedure:

-

In a 96-well microplate or cuvettes, add a specific volume of the this compound solution (e.g., 100 µL).

-

Add the DPPH solution (e.g., 100 µL) to each well.

-

For the blank, use the solvent instead of the sample solution.

-

Shake the mixture and incubate at room temperature in the dark for a specified period (e.g., 30 minutes)[10].

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the solutions at a wavelength between 515-517 nm using a spectrophotometer[10].

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, and the solution becomes colorless[11].

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation[11].

-

Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate (B84403) buffer saline, pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of concentrations of this compound and a positive control.

-

-

Assay Procedure:

-

Add a small volume of the this compound solution (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 190 µL) in a 96-well plate.

-

Mix and incubate at room temperature for a specific time (e.g., 6-10 minutes).

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 734 nm.

-

The percentage of inhibition is calculated using the same formula as in the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the antioxidant response of the sample to that of Trolox, a water-soluble vitamin E analog.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm[10].

Experimental Protocol:

-

Reagent Preparation:

-

Prepare the FRAP reagent fresh by mixing:

-

300 mM Acetate buffer (pH 3.6)

-

10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

-

20 mM FeCl₃·6H₂O solution

-

-

Mix these solutions in a 10:1:1 (v/v/v) ratio.

-

Warm the FRAP reagent to 37°C before use.

-

Prepare a series of concentrations of this compound and a standard (e.g., FeSO₄·7H₂O).

-

-

Assay Procedure:

-

Add a small volume of the sample solution (e.g., 30 µL) to the FRAP reagent (e.g., 900 µL) and distilled water (e.g., 90 µL).

-

Incubate the mixture at 37°C for a specific time (e.g., 4-30 minutes).

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the colored solution at 593 nm.

-

The antioxidant capacity is determined by comparing the change in absorbance of the sample with a standard curve constructed using known concentrations of Fe²⁺. The results are expressed as Fe²⁺ equivalents (e.g., µmol Fe²⁺/g of sample).

-

Putative Mechanism of Antioxidant Action: Reactive Oxygen Species (ROS) Scavenging

Antioxidants exert their effects by neutralizing ROS, which are highly reactive molecules generated during normal metabolic processes. Excessive ROS can lead to oxidative stress, causing damage to lipids, proteins, and DNA[12][13]. The primary mechanisms of antioxidant action involve donating a hydrogen atom (HAT) or a single electron (SET) to the free radical, thus stabilizing it.

Plants have evolved complex antioxidant defense systems, comprising both enzymatic (e.g., superoxide dismutase, catalase) and non-enzymatic components (e.g., ascorbic acid, glutathione, flavonoids) to manage ROS levels[13][14][15]. Compounds like this compound, which are phenolics, are thought to contribute to the non-enzymatic defense. They can directly scavenge radicals such as the superoxide anion (O₂•⁻) and the hydroxyl radical (•OH), and chelate pro-oxidant metal ions[5]. The diagram below illustrates the general interplay between ROS generation and antioxidant defense.

Conclusion and Future Directions

This compound represents a phytochemical of interest for its potential antioxidant properties, supported by its classification as a chromene derivative and its presence in Gentiana species with demonstrated antioxidant activity. This guide provides the essential theoretical framework and detailed experimental protocols for researchers to systematically evaluate the in vitro antioxidant capacity of this compound.

Crucially, there is a clear need for direct experimental assessment of the purified compound. Future research should focus on isolating or synthesizing this compound and applying standardized assays, such as DPPH, ABTS, and FRAP, to determine its specific IC50 and TEAC values. Such data will be invaluable for the scientific community and for professionals in drug development seeking to harness the therapeutic potential of natural products.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Defining Phytochemical Metabolomes of Somatic Hybrids Gentiana cruciata L. (+) G. tibetica King ex Hook.f. (Gentianaceae) Using UHPLC-DAD-ESI-MS3 Analysis in Comparison to the Parental Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Potential Protective Role Exerted by Secoiridoids from Olea europaea L. in Cancer, Cardiovascular, Neurodegenerative, Aging-Related, and Immunoinflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potential Uses of Olive Oil Secoiridoids for the Prevention and Treatment of Cancer: A Narrative Review of Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Screening of Antioxidant Activity of Gentian Lutea Root and Its Application in Oil-in-Water Emulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Production and Scavenging of Reactive Oxygen Species and Redox Signaling during Leaf and Flower Senescence: Similar But Different - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Production, Signaling, and Scavenging Mechanisms of Reactive Oxygen Species in Fruit–Pathogen Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enhanced Reactive Oxygen Species Scavenging by Overproduction of Superoxide Dismutase and Catalase Delays Postharvest Physiological Deterioration of Cassava Storage Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Reactive oxygen species (ROS) scavenging biomaterials for anti-inflammatory diseases: from mechanism to therapy - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anti-Inflammatory Potential of Macrophylloside D: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the prospective anti-inflammatory effects of Macrophylloside D in various cell lines. While direct experimental data on this compound is limited, this document synthesizes information from studies on plant extracts known to contain this compound, including species from the Phlomis, Verbascum, and Eremostachys genera, as well as Gentiana macrophylla. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Natural products are a promising source of novel anti-inflammatory agents. This compound, a phenylethanoid glycoside, has been identified in several plant species traditionally used for their medicinal properties.[1][2][3][4][5][6][7] This guide outlines the potential mechanisms of action of this compound and provides detailed experimental protocols to investigate its anti-inflammatory effects in vitro.

Putative Anti-Inflammatory Mechanisms of this compound

Based on studies of plant extracts containing this compound and related phenylethanoid glycosides, the anti-inflammatory activity of this compound is likely mediated through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.

Inhibition of Pro-Inflammatory Mediators

This compound is hypothesized to inhibit the production of key inflammatory molecules, including:

-

Nitric Oxide (NO): Extracts from plants containing related compounds have been shown to reduce NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines.[7][8]

-

Pro-inflammatory Cytokines: A significant reduction in the secretion of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) is a common finding in studies of anti-inflammatory plant extracts.[8][9]

Modulation of Signaling Pathways

The anti-inflammatory effects of compounds structurally similar to this compound are often attributed to their ability to interfere with major inflammatory signaling cascades:

-

Nuclear Factor-kappa B (NF-κB) Pathway: This pathway is a central regulator of inflammation. Anti-inflammatory natural products typically inhibit the activation of NF-κB, thereby preventing the transcription of genes encoding pro-inflammatory proteins.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK signaling cascade, including p38, ERK1/2, and JNK, plays a crucial role in the inflammatory response. Inhibition of this pathway is another potential mechanism for the anti-inflammatory action of this compound.[8]

Data Presentation: Anticipated Effects of this compound

The following tables summarize the expected quantitative effects of this compound on inflammatory markers in LPS-stimulated macrophage cell lines (e.g., RAW 264.7), based on published data for plant extracts containing similar compounds.

| Cell Line | Treatment | Concentration (µM) | NO Production (% of LPS control) | Reference |

| RAW 264.7 | This compound | 10 | Expected significant reduction | N/A |

| RAW 264.7 | This compound | 25 | Expected significant reduction | N/A |

| RAW 264.7 | This compound | 50 | Expected significant reduction | N/A |

| THP-1 | This compound | 10 | Expected significant reduction | N/A |

| THP-1 | This compound | 25 | Expected significant reduction | N/A |

| THP-1 | This compound | 50 | Expected significant reduction | N/A |

| Table 1: Anticipated effect of this compound on Nitric Oxide (NO) production in vitro. |

| Cell Line | Treatment | Concentration (µM) | TNF-α Secretion (% of LPS control) | IL-6 Secretion (% of LPS control) | Reference |

| RAW 264.7 | This compound | 10 | Expected significant reduction | Expected significant reduction | N/A |

| RAW 264.7 | This compound | 25 | Expected significant reduction | Expected significant reduction | N/A |

| RAW 264.7 | This compound | 50 | Expected significant reduction | Expected significant reduction | N/A |

| THP-1 | This compound | 10 | Expected significant reduction | Expected significant reduction | N/A |

| THP-1 | This compound | 25 | Expected significant reduction | Expected significant reduction | N/A |

| THP-1 | This compound | 50 | Expected significant reduction | Expected significant reduction | N/A |

| Table 2: Anticipated effect of this compound on pro-inflammatory cytokine secretion in vitro. |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anti-inflammatory effects of this compound.

Cell Culture and Treatment

-

Cell Lines: Murine macrophage cell line RAW 264.7 or human monocytic cell line THP-1 are suitable models.

-

Culture Conditions: Cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol:

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Induce inflammation by adding Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

-

Incubate for the desired time period (e.g., 24 hours for NO and cytokine assays).

-

Cell Viability Assay

-

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Procedure:

-